4-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
The exact mass of the compound this compound is 371.99320 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-19-16(10-22-11)12-4-8-15(9-5-12)20-17(21)13-2-6-14(18)7-3-13/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHZQIHTMCCPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, can activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems.
Pharmacokinetics
The rule of five, which predicts the drug-likeness of a compound, suggests that molecules with certain physical and chemical properties are likely to have good bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of a compound. .
Biochemical Analysis
Biochemical Properties
Oprea1_060856 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The compound’s thiazole ring allows it to engage in various biochemical processes, including enzyme inhibition and activation. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The bromine atom in Oprea1_060856 enhances its binding affinity to certain proteins, facilitating stronger and more specific interactions. These interactions can lead to the modulation of enzyme activity, impacting various biochemical pathways.
Cellular Effects
Oprea1_060856 exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins involved in cell proliferation and apoptosis. By affecting these pathways, Oprea1_060856 can alter cell function, potentially leading to changes in cell growth, differentiation, and survival. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of Oprea1_060856 involves its interaction with specific biomolecules at the molecular level. The compound binds to target proteins through its thiazole ring and bromine atom, forming stable complexes that can inhibit or activate enzyme activity. This binding can lead to conformational changes in the target proteins, affecting their function. Additionally, Oprea1_060856 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oprea1_060856 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Oprea1_060856 remains stable under specific conditions, maintaining its biological activity over extended periods. Its degradation products can also have biological effects, which need to be considered in long-term studies. The temporal effects of Oprea1_060856 on cellular function can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of Oprea1_060856 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of Oprea1_060856 is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
Oprea1_060856 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress responses, energy metabolism, and biosynthetic pathways. These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell. Additionally, Oprea1_060856 can influence the levels of specific metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of Oprea1_060856 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues can vary depending on the presence of binding proteins and other factors that influence its localization. Understanding the transport and distribution of Oprea1_060856 is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
Oprea1_060856 exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy metabolism and oxidative stress responses. The subcellular localization of Oprea1_060856 is a critical factor in determining its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
